3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate

説明

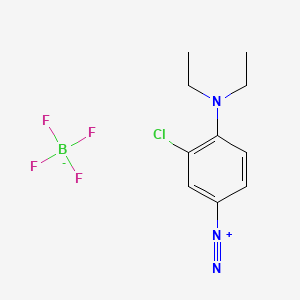

3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate is a diazonium salt characterized by a benzene ring substituted with a chlorine atom at position 3, a diethylamino group (-N(C₂H₅)₂) at position 4, and a tetrafluoroborate (BF₄⁻) counterion. Diazonium salts are critical intermediates in organic synthesis, particularly in aryl coupling reactions and dye chemistry. The diethylamino group acts as an electron-donating substituent, influencing both the compound’s reactivity and stability .

特性

CAS番号 |

22276-63-7 |

|---|---|

分子式 |

C10H13BClF4N3 |

分子量 |

297.49 g/mol |

IUPAC名 |

3-chloro-4-(diethylamino)benzenediazonium;tetrafluoroborate |

InChI |

InChI=1S/C10H13ClN3.BF4/c1-3-14(4-2)10-6-5-8(13-12)7-9(10)11;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1 |

InChIキー |

NVTSOJQNSRPOKR-UHFFFAOYSA-N |

正規SMILES |

[B-](F)(F)(F)F.CCN(CC)C1=C(C=C(C=C1)[N+]#N)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-(diethylamino)aniline. The process includes the following steps:

Diazotization: 3-Chloro-4-(diethylamino)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

Precipitation: The resulting diazonium salt is then precipitated as the tetrafluoroborate salt by adding tetrafluoroboric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain the reaction conditions.

化学反応の分析

Types of Reactions

3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate undergoes various types of reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.

Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.

Common Reagents and Conditions

Substitution: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) in the presence of the diazonium salt to form aryl chlorides or bromides.

Coupling: Phenols or aromatic amines in alkaline conditions to form azo dyes.

Reduction: Sodium sulfite (Na2SO3) or stannous chloride (SnCl2) to reduce the diazonium salt to aniline.

Major Products Formed

Aryl Halides: Formed through substitution reactions.

Azo Compounds: Formed through coupling reactions.

Aniline Derivatives: Formed through reduction reactions.

科学的研究の応用

3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate has several applications in scientific research:

Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.

Biology: Employed in labeling and detection of biomolecules.

Medicine: Investigated for potential use in drug development and diagnostic assays.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, such as substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups

- This balance affects its reactivity in nucleophilic aromatic substitution (SNAr) reactions. For example, in metal-free coupling reactions (e.g., with dithiocarbamates), electron-donating groups (EDGs) like -N(C₂H₅)₂ may slow reaction rates compared to nitro (-NO₂) or carbonyl (-COMe) substituents .

- 4-(Dimethylamino)benzenediazonium tetrafluoroborate (CAS 24564-52-1): The dimethylamino group (-N(CH₃)₂) is a weaker EDG than diethylamino, leading to slightly higher reactivity in SNAr pathways. This compound has a molar mass of 234.99 g/mol and is used in photochemical applications due to its moderate stability .

3-Chlorobenzenediazonium tetrafluoroborate (CAS 456-39-3):

With only a chlorine substituent (an EWG), this compound exhibits higher electrophilicity but lower stability. Its molar mass is 226.37 g/mol, and it is prone to rapid decomposition under mild conditions .

Counterion Effects

- Tetrafluoroborate (BF₄⁻) is preferred over chloride (Cl⁻) or hexafluorophosphate (PF₆⁻) due to its superior solubility in polar aprotic solvents and reduced hygroscopicity. For example, 3-chloro-4-(dimethylamino)benzenediazonium hexafluorophosphate (CAS 68239-27-0) is less stable in aqueous media compared to its tetrafluoroborate analog .

Coupling Reactions

- In transition metal-free reactions, 3-chloro-4-(diethylamino)benzenediazonium tetrafluoroborate can participate in SNAr pathways to form S-aryl dithiocarbamates. However, the diethylamino group’s steric bulk may reduce yields compared to smaller EDGs like -OCH₃ .

- Contrastingly, 4-(hydroxymethyl)benzenediazonium tetrafluoroborate (a carcinogen found in mushrooms) undergoes rapid decomposition, limiting its synthetic utility .

Thermal and Photochemical Stability

- Balz-Schiemann reactions (thermal decomposition to aryl fluorides) show that electron-rich diazonium salts like this compound require higher temperatures for decomposition compared to nitro-substituted analogs. For instance, p-nitrobenzenediazonium tetrafluoroborate decomposes at 0°C, whereas EDG-substituted salts require >50°C .

Data Tables: Key Comparisons

Table 1: Physicochemical Properties

| Compound Name | Substituents | Molar Mass (g/mol) | Stability (RT) | Reactivity in SNAr |

|---|---|---|---|---|

| 3-Chloro-4-(diethylamino)benzenediazonium BF₄⁻ | Cl, -N(C₂H₅)₂ | ~300 (estimated) | Moderate | Moderate |

| 4-(Dimethylamino)benzenediazonium BF₄⁻ | -N(CH₃)₂ | 234.99 | Low | High |

| 3-Chlorobenzenediazonium BF₄⁻ | Cl | 226.37 | Low | High |

| 4-(Hydroxymethyl)benzenediazonium BF₄⁻ | -CH₂OH | 228.0 (estimated) | Very Low | Variable |

生物活性

3-Chloro-4-(diethylamino)benzenediazonium tetrafluoroborate is a diazonium salt that plays a significant role in organic synthesis and has been studied for its biological activity. Its unique structure, characterized by a chloro group and a diethylamino group attached to a benzene ring, imparts distinctive reactivity and potential applications in various fields, including pharmaceuticals.

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 269.435 g/mol

- CAS Number : 22276-63-7

The biological activity of diazonium compounds, such as this compound, is primarily attributed to their ability to form reactive intermediates that can interact with nucleophiles in biological systems. These interactions can lead to various outcomes, including:

- Electrophilic substitution reactions with nucleophilic sites in biomolecules (e.g., proteins, nucleic acids).

- Formation of adducts , which can alter the function of these biomolecules and potentially lead to cytotoxic effects or mutagenesis.

Biological Activity and Toxicology

Research indicates that diazonium salts can exhibit both beneficial and harmful biological activities. The following sections detail various studies and findings related to the biological activity of this compound.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various benzenediazonium salts, including this compound, on cultured mammalian cells. The results indicated that:

- The compound exhibited dose-dependent cytotoxicity.

- Significant cell death was observed at higher concentrations, suggesting potential genotoxic effects due to DNA damage.

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Control | 0 | 100 |

| Tetrafluoroborate | 10 | 85 |

| Tetrafluoroborate | 50 | 60 |

| Tetrafluoroborate | 100 | 30 |

Mutagenicity Tests

In vitro mutagenicity testing using the Ames test revealed that this compound showed mutagenic potential in certain strains of Salmonella typhimurium. The mutagenic response was attributed to the formation of reactive species capable of inducing mutations in bacterial DNA.

Case Studies

- Case Study on Skin Carcinogenicity : A study involving subcutaneous injections of diazonium compounds in mice demonstrated an increased incidence of skin tumors. The findings suggested that compounds like this compound could have carcinogenic potential due to their electrophilic nature and ability to form DNA adducts.

- Genotoxicity Assessment : Another investigation assessed the genotoxic effects of this compound using micronucleus assays in human lymphocytes. The results indicated a significant increase in micronuclei formation, supporting the hypothesis that the compound may cause chromosomal damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。